1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazole-2-thiol
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Overview
Description
1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazole-2-thiol is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. The presence of a fluorophenyl group in this compound enhances its chemical stability and biological activity, making it a valuable compound for various applications.
Scientific Research Applications
1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazole-2-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its potential use in treating various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
Related compounds, such as indole derivatives, have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a complex interaction with various biological targets, leading to a range of biochemical changes.
Biochemical Pathways
Given the broad range of biological activities exhibited by similar compounds , it can be inferred that this compound may interact with multiple biochemical pathways, leading to diverse downstream effects.
Result of Action
The diverse biological activities of similar compounds suggest that this compound may have a wide range of effects at the molecular and cellular levels .
Future Directions
The future research directions for this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activity . It could also be interesting to explore the effects of modifying the structure of this compound on its properties and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazole-2-thiol typically involves the reaction of 4-fluorobenzyl chloride with 2-mercaptobenzimidazole under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thione group can be oxidized to form a sulfoxide or sulfone.
Reduction: The nitro group in the benzimidazole ring can be reduced to an amine.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzimidazole derivatives.
Comparison with Similar Compounds
Similar Compounds
2-mercaptobenzimidazole: Lacks the fluorophenyl group, making it less stable and less biologically active.
4-fluorobenzyl chloride: Used as a starting material in the synthesis of the target compound.
Benzimidazole: The parent compound, which lacks the thione and fluorophenyl groups.
Uniqueness
The presence of both the fluorophenyl and thione groups in 1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazole-2-thiol enhances its chemical stability and biological activity. This makes it a more potent and versatile compound compared to its analogs.
Properties
IUPAC Name |
3-[(4-fluorophenyl)methyl]-1H-benzimidazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2S/c15-11-7-5-10(6-8-11)9-17-13-4-2-1-3-12(13)16-14(17)18/h1-8H,9H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJXLODMXNVOMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=S)N2CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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